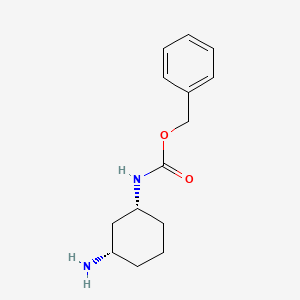

Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[(1R,3S)-3-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWZARAFTINKJK-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856391 | |

| Record name | Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261225-45-9 | |

| Record name | Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enantioselective Synthesis of (1R,3S)-Diaminocyclohexane Derivatives

The following technical guide details the enantioselective synthesis and desymmetrization of (1R,3S)-diaminocyclohexane derivatives.

Content Type: Technical Guide | Audience: Medicinal Chemists & Process Scientists

Strategic Analysis & Stereochemical Definition

The Stereochemical Paradox

The core scaffold, (1R,3S)-1,3-diaminocyclohexane , is geometrically cis. Due to the plane of symmetry passing through C2 and C5, this molecule is meso (achiral). Therefore, "enantioselective synthesis" in this context strictly refers to desymmetrization —breaking the symmetry of the meso-diamine to generate chiral, non-racemic derivatives (e.g., mono-carbamates).

These desymmetrized (1R,3S)-derivatives are critical pharmacophores, distinct from the common trans-1,2-diamines (e.g., Oxaliplatin, Edoxaban intermediates) and trans-1,3-diamines. They offer unique bite angles in ligand design and specific conformational locks in peptidomimetics.

Route Selection Matrix

| Methodology | Target Utility | Scalability | Enantiomeric Excess (ee) |

| Biocatalytic Desymmetrization | High-value chiral building blocks | High (Kg scale) | >99% (Excellent) |

| Chemical Desymmetrization | Ligand synthesis | Moderate | 80-95% (Variable) |

| De Novo Diastereoselective Synthesis | Bulk meso-core production | Industrial (Tons) | N/A (Meso product) |

Core Methodology A: Biocatalytic Desymmetrization

This is the industry "Gold Standard" for accessing chiral (1R,3S)-derivatives with high optical purity. The method utilizes the exquisite steric discrimination of lipases to selectively acylate one of the two enantiotopic amino groups.

Mechanism of Action

The meso-diamine substrate binds within the chiral pocket of the lipase. The enzyme facilitates the transfer of an acyl group (from a carbonate or ester) to the pro-S or pro-R amino group, governed by the specific spatial constraints of the catalytic triad (Ser-His-Asp).

Protocol: Lipase-Catalyzed Alkoxycarbonylation

Target: (1S,3R)-N1-(Allyloxycarbonyl)-1,3-diaminocyclohexane (Chiral Mono-protected amine). Enzyme: Pseudomonas cepacia Lipase (PSL-C) or Candida antarctica Lipase B (CAL-B).

Step-by-Step Workflow

-

Substrate Preparation: Dissolve cis-1,3-diaminocyclohexane (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M concentration).

-

Note: Toluene can be used for CAL-B, but Dioxane is preferred for PSL-C solubility profiles.

-

-

Acyl Donor Addition: Add Diallyl Carbonate (DAC) (2.0 - 5.0 equiv).

-

Why DAC? It is an irreversible acyl donor (releases volatile allyl alcohol), driving equilibrium forward, and introduces the Alloc group, which is orthogonal to Boc/Cbz.

-

-

Enzyme Loading: Add immobilized PSL-C (20-50 wt% relative to substrate).

-

Incubation: Stir at 30–40 °C for 24–48 hours. Monitor via HPLC on a Chiralcel OD-H column.

-

Workup: Filter off the enzyme (recyclable). Concentrate the filtrate.

-

Purification: Flash chromatography (DCM/MeOH/NH₄OH) to separate the mono-carbamate from trace di-carbamate.

Quantitative Performance Data

| Enzyme | Solvent | Acyl Donor | Conv. (%) | Yield (%) | ee (%) | Configuration |

| PSL-C | 1,4-Dioxane | Diallyl Carbonate | >99 | 88 | >98 | (1S,3R)-mono |

| CAL-B | Toluene | Diallyl Carbonate | 45 | 40 | 91 | (1R,3S)-mono |

| PSL-C | Dioxane | Diethyl Carbonate | 95 | 82 | 96 | (1S,3R)-mono |

Critical Insight: PSL-C typically exhibits higher enantioselectivity for 1,3-diamines compared to CAL-B, which is superior for 1,2-diamines. The choice of enzyme determines the absolute configuration of the product.

Core Methodology B: De Novo Diastereoselective Synthesis

When the bulk meso-scaffold is required from achiral precursors, a diastereoselective hydrogenation strategy is employed. This route creates the cis-geometry required for the subsequent desymmetrization.

Pathway: 1,3-Diketone Hydrogenation

This method avoids the harsh conditions of resorcinol reduction and allows for stereochemical control via catalyst selection.

-

Substrate: 1,3-Cyclohexanedione.

-

Catalyst: Ruthenium-Noyori type (e.g., RuCl ).

-

Reaction: Asymmetric Transfer Hydrogenation (ATH).

-

Transformation to Diamine:

-

Activation: Mesylation of cis-1,3-diol (retention of configuration).

-

Displacement: Double S_N2 with NaN₃ (Inversion x 2).

-

Stereochemical Outcome: (1R,3S)-Diol (cis)

(1S,3R)-Diazide (cis). -

Reduction: H₂/Pd-C or Staudinger reduction to cis-1,3-diaminocyclohexane.

-

Visualizing the Synthetic Logic

Caption: Workflow from achiral precursors to the meso-core, followed by biocatalytic desymmetrization to the high-value chiral derivative.

Troubleshooting & Optimization

Solvent Effects in Biocatalysis

The logP of the solvent correlates with enzyme activity.

-

Hydrophobic solvents (Toluene, Hexane): Preserve the essential water layer around the enzyme, generally maintaining higher activity.

-

Hydrophilic solvents (Dioxane, THF): Can strip essential water, reducing rate, but are necessary for dissolving polar diamine substrates.

-

Optimization: If conversion is low in Dioxane, use a co-solvent system (Toluene:Dioxane 4:1) or add trace water (0.1% v/v) to maintain enzyme hydration.

Preventing Polymerization

In the De Novo route involving 1,3-cyclohexanedione, self-condensation can occur under basic conditions. Ensure the ATH reaction is strictly pH-controlled (using the HCOOH/Et₃N azeotrope) to prevent aldol polymerization of the substrate.

References

-

Gotor, V., et al. (2007). "First Desymmetrization of 1,3-Propanediamine Derivatives in Organic Solvent." Organic Letters.

-

Ríos-Lombardía, N., et al. (2009). "Enzymatic Desymmetrization of Prochiral 2-Substituted-1,3-Diamines." The Journal of Organic Chemistry.

-

Trost, B. M., & Mino, T. (2003). "Desymmetrization of Meso 1,3- and 1,4-Diols with a Dinuclear Zinc Asymmetric Catalyst." Journal of the American Chemical Society.

-

Wang, C., et al. (2022).[5][6] "Mechanochemical Asymmetric Transfer Hydrogenation of Diketones to Access Chiral 1,3-Diols." Synlett.

-

Berkessel, A., et al. (2010). "Enantiopure Monoprotected Cis-1,2-Diaminocyclohexane: One-Step Preparation and Application." ChemCatChem. (Cited for comparative 1,2-diamine protocols).

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. CN101381294A - Industrial production method of 1,3-cyclohexanedione - Google Patents [patents.google.com]

- 4. Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epublications.marquette.edu [epublications.marquette.edu]

- 6. Mechanochemical Asymmetric Transfer Hydrogenation of Diketones to Access Chiral 1,3-Diols under Solvent-Free Conditions [organic-chemistry.org]

An In-Depth Technical Guide to Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate is a chiral bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a primary amine and a carbamate-protected amine on a cyclohexane scaffold, renders it a valuable building block for the synthesis of complex pharmaceutical agents and novel chemical entities. The defined stereochemistry at the 1st and 3rd positions of the cyclohexane ring is crucial for its application in creating stereospecific molecules, which is of paramount importance in modern drug design. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic approach, and the potential applications of this versatile intermediate, offering a technical resource for researchers in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate, identified by the CAS number 1261225-45-9, is a carbamate derivative of (1R,3S)-cyclohexane-1,3-diamine.[1] The presence of both a free primary amino group and a benzyloxycarbonyl (Cbz or Z) protected amino group makes it a valuable synthon for sequential chemical modifications. The Cbz group offers stability under a range of reaction conditions and can be selectively removed, typically via catalytic hydrogenation, allowing for orthogonal protection strategies in multi-step syntheses.[2]

A summary of its key identifiers and predicted physicochemical properties is presented in Table 1. It is important to note that while experimental data for this specific molecule is limited, the presented properties are based on computational predictions from reliable sources such as the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.[3]

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate | N/A |

| Synonyms | Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, (phenylmethyl) ester | [1] |

| CAS Number | 1261225-45-9 | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [4] |

| Molecular Weight | 248.32 g/mol | [4] |

| Predicted Bioconcentration Factor | 3.76 L/kg | [3] |

| Predicted Biodegradation Half-Life | 3.55 days | [3] |

| Predicted Soil Adsorption Coefficient (Koc) | 240 L/kg | [3] |

Synthesis and Purification

The synthesis of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate involves the selective mono-N-protection of (1R,3S)-cyclohexane-1,3-diamine. A general and effective method for the mono-Boc protection of diamines has been reported, which can be adapted for the introduction of the Cbz group.[5][6] The key to this selective protection lies in the transient monoprotonation of the diamine, which deactivates one amino group towards acylation.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate.

Experimental Protocol (Hypothetical)

-

Monoprotonation of the Diamine: To a solution of (1R,3S)-cyclohexane-1,3-diamine (1.0 eq.) in a suitable solvent such as methanol or dichloromethane at 0 °C, add one equivalent of a strong acid (e.g., HCl in an organic solvent) dropwise. Stir the mixture for 30 minutes to ensure the formation of the mono-hydrochloride salt.

-

N-Acylation: To the solution containing the mono-protonated diamine, add a suitable base (e.g., triethylamine, 1.1 eq.) to neutralize the excess acid and to act as a proton scavenger. Subsequently, slowly add benzyl chloroformate (1.0 eq.) at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting diamine is consumed.

-

Work-up and Extraction: Upon completion, quench the reaction with water or a mild aqueous base. Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate to afford the pure Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate.

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a complex set of signals for the cyclohexyl protons. Key signals would include the benzylic protons of the Cbz group as a singlet around 5.1 ppm, and the aromatic protons of the benzyl group as a multiplet between 7.2 and 7.4 ppm. The protons attached to the carbons bearing the amino and carbamate groups would appear as multiplets, with their chemical shifts influenced by the stereochemistry of the ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the carbonyl carbon of the carbamate at approximately 156 ppm. The benzylic carbon and the aromatic carbons of the Cbz group would resonate in the regions of 67 ppm and 127-136 ppm, respectively. The carbons of the cyclohexane ring would appear in the aliphatic region, with the carbons attached to the nitrogen atoms shifted downfield.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary amine around 3300-3400 cm⁻¹ (typically two bands for a primary amine). A strong carbonyl (C=O) stretching absorption for the carbamate group would be observed around 1680-1700 cm⁻¹. C-N stretching vibrations are also expected in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z 249.3. Common fragmentation patterns would involve the loss of the benzyl group or the entire benzyloxycarbonyl group.

Chemical Reactivity and Stability

The reactivity of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate is dictated by its two functional groups: the primary amine and the Cbz-protected amine.

-

Primary Amine: The free amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, sulfonylation, and reductive amination. This allows for the introduction of diverse substituents at this position.

-

Cbz-Protected Amine: The benzyloxycarbonyl group is a robust protecting group, stable to many reagents. Its removal is typically achieved by catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide. This deprotection strategy is advantageous due to its mild and neutral conditions.[2]

Illustrative Reaction Pathway: Deprotection of the Cbz Group

Sources

Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate: A Pivotal Chiral Scaffold for Conformationally Restricted Therapeutics

[1][2]

Content Type: Technical Guide / Whitepaper Subject: Chiral Building Block Analysis & Application CAS No: 1261225-45-9[1][2]

Executive Summary

In the landscape of modern drug discovery, the transition from flat, aromatic scaffolds to three-dimensional, sp³-rich architectures is a critical strategy for improving solubility, selectivity, and patentability.[1][2] Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate represents a "privileged scaffold" in this domain.[2] As a mono-protected derivative of cis-1,3-cyclohexanediamine, it offers a unique combination of conformational restriction , defined stereochemistry , and orthogonal protection .[1][2]

This guide explores its role as a spacer in bifunctional ligands, its utility in peptidomimetics, and the sophisticated desymmetrization strategies used to manufacture it.[2]

Structural & Stereochemical Analysis[2][3]

The "Meso-to-Chiral" Phenomenon

The core value of this building block lies in its stereochemical origin.[1][2] The parent molecule, cis-1,3-cyclohexanediamine, is a meso compound.[1][2] It possesses a plane of symmetry passing through C2 and C5, making it achiral despite having two stereocenters.[2]

However, desymmetrization—modifying only one of the two identical amino groups—breaks this symmetry, instantly generating chirality.[2]

-

Configuration: (1R, 3S)

-

Conformation: In the ground state, the cyclohexane ring adopts a chair conformation where both the bulky carbamate (NH-Cbz) and the free amine (NH₂) groups occupy equatorial positions to minimize 1,3-diaxial strain.[1][2] This "diequatorial" lock provides a rigid vector for displaying pharmacophores.[1][2]

Conformational Restriction in Drug Design

Unlike flexible linear diamines (e.g., 1,3-diaminopropane), the cyclohexane ring restricts the conformational entropy of the molecule.[1][2] When incorporated into a drug candidate, this pre-organization can:

-

Reduce the entropic penalty of binding to a protein target.

-

Enhance selectivity by orienting substituents in a specific vector (approx. 109.5° dihedral angle).[2]

Synthetic Pathways & Manufacturing[2]

The synthesis of the enantiopure (1R,3S) isomer typically proceeds via two primary routes: Enzymatic Desymmetrization (Green Route) or Curtius Rearrangement (Chemical Route).[1][2]

Route A: Enzymatic Desymmetrization

This is the most elegant method for industrial scale-up.[1][2] It starts with the cheap, achiral meso-diamine (or its bis-amide precursor).[2] A hydrolase enzyme selectively cleaves one amide bond, or an acyltransferase selectively protects one amine.[2]

Route B: Curtius Rearrangement

For high-purity applications, the synthesis often starts from (1R,3S)-3-aminocyclohexanecarboxylic acid .[1][2]

-

Protection: The amino group of the amino acid is protected (e.g., with Cbz).[1][2][3]

-

Rearrangement: The carboxylic acid is converted to an acyl azide, which undergoes thermal Curtius rearrangement to an isocyanate.[1][2][3]

-

Trapping: The isocyanate is trapped with benzyl alcohol to form the carbamate, or hydrolyzed to the amine if the starting material was already protected differently.[2]

Visualization of Synthesis Logic

Figure 1: Two distinct synthetic pathways yield the target chiral building block. Route A utilizes biocatalysis to break symmetry, while Route B relies on stereoconservative rearrangement of a chiral pool precursor.[1]

Applications in Medicinal Chemistry

Orthogonal Protection Strategy

The Benzyl (Cbz) group is stable to acidic conditions (e.g., TFA, HCl) used to remove Boc or t-Butyl groups.[1][2] This orthogonality allows chemists to selectively manipulate the free amine at position 3 while keeping position 1 protected.[2]

-

Step 2: Remove Cbz (C1) via Hydrogenolysis (H₂/Pd-C).[2]

Peptidomimetics & Turn Mimics

The cis-1,3-cyclohexane scaffold is a validated mimic for gamma-turns in peptides.[1][2] By replacing a peptide turn with this rigid scaffold, researchers can stabilize the bioactive conformation of a peptide drug, improving its proteolytic stability and bioavailability.[2]

Comparison of Diamine Linkers

| Feature | 1,3-Diaminopropane | trans-1,4-Cyclohexanediamine | Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate |

| Flexibility | High (Floppy) | Rigid (Linear) | Rigid (Angled ~109°) |

| Chirality | Achiral | Achiral (if symmetrical) | Chiral ((1R, 3S)) |

| Vector | Variable | 180° (Linear) | Bent (cis-1,3) |

| Primary Use | Simple Linker | Linear Spacers | Turn Mimics, Compact Ligands |

Experimental Protocols

Protocol: Cbz-Deprotection (Hydrogenolysis)

Use this protocol to unveil the latent amine after coupling the building block to your drug core.[1][2]

Objective: Removal of the benzyloxycarbonyl (Cbz) group to release the free amine.[1][2] Safety: Hydrogen gas is flammable.[1][2] Palladium catalysts are pyrophoric.[1][2]

-

Preparation: Dissolve the Cbz-protected intermediate (1.0 equiv) in anhydrous Methanol (0.1 M concentration).

-

Catalyst Addition: Under a nitrogen atmosphere, carefully add 10 wt% Palladium on Carbon (Pd/C, 10% loading).[1][2] Note: Ensure the catalyst is wet with solvent to prevent ignition.[2]

-

Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x).[1][2] Stir the reaction mixture under a Hydrogen atmosphere (balloon pressure or 1 atm) at Room Temperature (25°C).

-

Monitoring: Monitor reaction progress via LC-MS or TLC (typically complete in 2–6 hours).

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[2]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the free amine.

Protocol: Coupling to Carboxylic Acids (Amide Bond Formation)

Use this protocol to attach the free amine of the building block to a carboxylic acid scaffold.[1]

-

Activation: To a solution of the Carboxylic Acid (1.0 equiv) in DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid.

-

Coupling: Add Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (1.0 equiv).

-

Reaction: Stir at Room Temperature for 2–12 hours.

-

Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

References

-

EPA CompTox Chemicals Dashboard. (2025). Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate Details & Properties. United States Environmental Protection Agency.[2] [Link][2]

-

Organic Chemistry Portal. (2024).[1][2] Synthesis of Carbamates: Methods and Protocols. [Link][1][2]

-

Zheng, G. W., et al. (2019).[2] Highly efficient biocatalytic desymmetrization of meso carbocyclic 1,3-dicarboxamides. Organic Chemistry Frontiers. [Link]

-

PubChem. (2025).[1][2][4] cis-N-Cbz-1,3-cyclohexanediamine Compound Summary. National Library of Medicine.[2] [Link][2]

Sources

- 1. tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate | C11H22N2O2 | CID 56973589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. 1,3-Cyclohexanediamine | C6H14N2 | CID 18814 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Characterization: Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate

This guide provides an in-depth technical analysis of the spectroscopic characteristics of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate , a critical chiral intermediate in the synthesis of pharmaceutical agents, particularly CCR2 antagonists and other bioactive cyclohexylamines.

Introduction & Structural Context

Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS: 1261225-45-9) is a mono-protected derivative of cis-1,3-diaminocyclohexane. Its utility lies in its orthogonal reactivity: the free amine at position 3 allows for immediate derivatization, while the benzyl carbamate (Cbz) group at position 1 serves as a stable protecting group that can be removed via hydrogenolysis.

Stereochemical & Conformational Analysis

The (1R, 3S) configuration in a 1,3-disubstituted cyclohexane corresponds to the cis isomer. In solution, this molecule exists predominantly in a chair conformation where both the bulky carbamate group and the amino group occupy equatorial positions to minimize 1,3-diaxial interactions. This "diequatorial" conformation significantly influences the NMR coupling constants (

Figure 1: Stereochemical and conformational logic dictating spectroscopic features.

Mass Spectrometry (MS) Analysis

Methodology: Electrospray Ionization (ESI) in Positive Mode is the standard protocol for this polar, basic amine.

Predicted MS Data

| Parameter | Value | Notes |

| Formula | C₁₄H₂₀N₂O₂ | |

| Exact Mass | 248.1525 Da | Monoisotopic mass |

| Observed Ion | 249.16 ( | |

| Adducts | 271.14 ( |

Fragmentation Pathways (MS/MS)

Collision-Induced Dissociation (CID) typically yields characteristic fragments associated with the Cbz group and the cyclohexane ring.

Figure 2: Primary fragmentation pathways observed in ESI-MS/MS.

Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Attenuated Total Reflectance) on neat oil or solid.

| Frequency (cm⁻¹) | Functional Group | Assignment |

| 3300 - 3400 | N-H Stretch | Broad band; overlap of Amine (free) and Carbamate (H-bonded) |

| 2920 - 2850 | C-H Stretch | Cyclohexane ring ( |

| 1690 - 1710 | C=O Stretch | Carbamate Carbonyl (Strong, characteristic) |

| 1530 - 1550 | N-H Bend | Amide II band (Carbamate) |

| 1250 | C-O Stretch | C-O-C asymmetric stretch of the ester linkage |

| 730 - 700 | C-H Bend | Monosubstituted Benzene (aromatic out-of-plane) |

Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-

¹H NMR Analysis (400 MHz, CDCl₃)

Note: Chemical shifts are estimates based on the cis-1,3-diequatorial conformation.

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.30 - 7.40 | Multiplet (m) | 5H | Ar-H | Benzyl aromatic protons. |

| 5.09 | Singlet (s) | 2H | Bn-CH₂ | Benzylic methylene; characteristic sharp singlet. |

| 4.80 - 5.20 | Broad (br s) | 1H | NH-Cbz | Carbamate NH; shift varies with concentration/temp. |

| 3.45 - 3.55 | Multiplet (tt) | 1H | H-1 | Axial proton geminal to Cbz-NH. Large coupling ( |

| 2.65 - 2.80 | Multiplet (tt) | 1H | H-3 | Axial proton geminal to free NH₂. Shielded relative to H-1 due to amine vs carbamate. |

| 2.00 - 2.10 | Broad Doublet | 1H | H-2 eq | Equatorial proton between substituents. |

| 1.90 - 2.00 | Multiplet | 1H | H-4/6 eq | Equatorial protons on the ring. |

| 1.70 - 1.80 | Multiplet | 1H | H-5 eq | Equatorial proton. |

| 1.00 - 1.40 | Multiplet | 3H | H-2/4/6 ax | Axial protons; typically shielded due to anisotropy. |

| 1.20 - 1.60 | Broad (br s) | 2H | NH₂ | Free amine protons; exchangeable with D₂O. |

¹³C NMR Analysis (100 MHz, CDCl₃)

| Shift (δ, ppm) | Assignment | Type |

| 155.8 | C=O | Carbamate Carbonyl |

| 136.5 | Ar-C (ipso) | Quaternary Aromatic Carbon |

| 128.5, 128.1 | Ar-C | Ortho/Meta/Para Carbons |

| 66.6 | Bn-CH₂ | Benzylic Carbon |

| 50.2 | C-3 | Methine attached to NH₂ |

| 49.5 | C-1 | Methine attached to NH-Cbz |

| 41.5 | C-2 | Methylene between functional groups |

| 33.5 | C-4/6 | Ring Methylenes |

| 23.5 | C-5 | Ring Methylene (distal) |

2D NMR Strategy for Verification

To unequivocally confirm the regiochemistry (1,3-substitution) and stereochemistry (cis):

-

COSY (Correlation Spectroscopy): Trace the spin system from NH-Cbz → H1 → H2 → H3 → NH₂.

-

NOESY (Nuclear Overhauser Effect):

-

cis-Confirmation: Look for NOE correlations between H-1 (axial) and H-3 (axial). In the diequatorial conformer, H-1 and H-3 are diaxial (1,3-relationship) and spatially close, often showing a weak-to-medium NOE.

-

Strong NOE between H-1 and H-5(axial) confirms the chair conformation.

-

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectra for this intermediate:

-

Mass Spec: Dissolve 0.1 mg in 1 mL MeOH (HPLC grade). Dilute 1:100 with 0.1% Formic Acid in MeOH/H₂O (50:50) before direct infusion.

-

NMR:

-

Dry the sample under high vacuum (< 1 mbar) for 2 hours to remove trace solvents (EtOAc/DCM) which can obscure the ring region (1-2 ppm).

-

Dissolve ~10 mg in 0.6 mL CDCl₃ (neutralized with K₂CO₃ if the amine is acid-sensitive, though typically stable).

-

Tip: If the NH₂ protons are broad or invisible, add 1 drop of D₂O to the tube, shake, and re-acquire. The NH/NH₂ signals will disappear, confirming their assignment.

-

References

-

Synthesis & Characterization Context

-

General Spectral Data for Analogs

-

NIST Chemistry WebBook: "trans-1,2-Cyclohexanediamine IR and MS Data." Available at: [Link]

-

- Chemical Vendors (Reference Standards)

Sources

The Strategic Application of the Benzyloxycarbonyl (Cbz) Protecting Group in Aminocyclohexane Synthesis: A Technical Guide

Introduction: Navigating the Synthetic Landscape of Aminocyclohexanes

The aminocyclohexane motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents, including antivirals, antibiotics, and enzyme inhibitors.[1] The precise installation and manipulation of the amino functionality on the cyclohexane ring are critical for achieving desired biological activity. However, the inherent nucleophilicity and basicity of the amine group present a significant challenge, often necessitating a protection-deprotection strategy to prevent unwanted side reactions during multi-step syntheses.[2]

This in-depth technical guide focuses on the strategic application of the benzyloxycarbonyl (Cbz or Z) protecting group in the synthesis of aminocyclohexane derivatives. As a robust and versatile tool, the Cbz group offers a reliable method for masking the amine functionality, enabling complex molecular architecture to be constructed with precision.[3] We will delve into the causality behind its selection, provide detailed experimental protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.

The Cbz Group: A Stalwart in Amine Protection

The benzyloxycarbonyl group has been a cornerstone of organic synthesis since its introduction by Bergmann and Zervas.[4] Its enduring popularity stems from a favorable combination of stability, ease of introduction, and selective removal under conditions that are orthogonal to many other protecting groups.[5][6]

Chemical Rationale for Cbz Selection:

-

Robustness: The Cbz group, in the form of a carbamate, effectively suppresses the nucleophilicity of the amine's lone pair.[5] It is stable to a wide range of non-reductive conditions, including those that are basic and mildly acidic, allowing for broad synthetic flexibility.[7]

-

Crystallinity Enhancement: The introduction of the aromatic Cbz group often imparts a higher degree of crystallinity to intermediates, which can significantly facilitate their purification by recrystallization—a practical advantage in both academic and industrial settings.[3]

-

Orthogonality: The Cbz group is compatible with other common protecting groups such as the acid-labile tert-butoxycarbonyl (Boc) and the base-labile fluorenylmethoxycarbonyl (Fmoc) groups. This orthogonality is crucial for the selective deprotection of different functional groups within the same molecule, a key strategy in the synthesis of complex targets.[5][6]

Mechanism of Cbz Protection

The protection of an aminocyclohexane with a Cbz group is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate expels a chloride ion, and the base neutralizes the resulting hydrochloric acid to drive the reaction to completion.[5]

Experimental Protocols

The following protocols are provided as a self-validating system, offering detailed, step-by-step methodologies for the Cbz protection and deprotection of aminocyclohexanes.

Protocol 1: Cbz Protection of trans-4-Aminocyclohexanol

This protocol details the protection of a commercially available aminocyclohexane derivative under standard Schotten-Baumann conditions.

Materials:

-

trans-4-Aminocyclohexanol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve trans-4-aminocyclohexanol (1.0 eq) in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.0 eq) to the solution with stirring.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by silica gel column chromatography or recrystallization to obtain the Cbz-protected trans-4-aminocyclohexanol.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and mildest method for Cbz deprotection, yielding the free amine, toluene, and carbon dioxide as byproducts.[8]

Materials:

-

Cbz-protected aminocyclohexane

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) supply (e.g., balloon)

-

Celite®

Procedure:

-

Dissolve the Cbz-protected aminocyclohexane (1.0 eq) in methanol or ethanol in a flask equipped with a stir bar.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric.

-

Seal the flask, and then evacuate and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Keep the filter cake wet during filtration.

-

Concentrate the filtrate under reduced pressure to yield the deprotected aminocyclohexane.

Protocol 3: Cbz Deprotection by Catalytic Transfer Hydrogenation

This method is a convenient alternative to using hydrogen gas, generating hydrogen in situ from a donor molecule like ammonium formate.

Materials:

-

Cbz-protected aminocyclohexane

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite®

Procedure:

-

Dissolve the Cbz-protected aminocyclohexane (1.0 eq) in methanol or ethanol.

-

Add 10% Pd/C (10-20 mol%) to the solution.

-

Add ammonium formate (3-5 eq) to the reaction mixture.

-

Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and filter through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure. The resulting product may be further purified by an aqueous workup to remove ammonium salts.

Strategic Considerations in Aminocyclohexane Synthesis

The choice of a protecting group strategy is dictated by the overall synthetic plan and the nature of other functional groups in the molecule.

Conformational and Stereochemical Influence

The cyclohexane ring exists predominantly in a chair conformation. The orientation of the amino group (axial or equatorial) can influence its reactivity. While the protection of both axial and equatorial aminocyclohexanes with Cbz-Cl generally proceeds efficiently, the steric environment can play a role. For highly hindered aminocyclohexanes, alternative, more reactive protecting group reagents or stronger bases may be required.

During deprotection via catalytic hydrogenolysis, the stereochemistry of the aminocyclohexane is typically retained. The catalyst surface interacts with the molecule, but the conditions are generally not harsh enough to cause epimerization at adjacent stereocenters.

Orthogonal Deprotection Strategies

In the synthesis of complex aminocyclohexane derivatives, such as aminocyclitols, the Cbz group is often used in concert with other protecting groups.[1] For instance, hydroxyl groups may be protected as benzyl (Bn) ethers. While both Cbz and Bn groups are cleaved by hydrogenolysis, conditions can sometimes be fine-tuned for selective deprotection. However, for a truly orthogonal strategy, a combination of Cbz (removed by hydrogenolysis), Boc (removed by acid), and an acyl group (removed by base) would allow for the sequential unmasking of different functionalities.

Data Summary: Cbz Protection and Deprotection

The following table summarizes typical conditions and outcomes for the Cbz protection and deprotection of aminocyclohexanes, providing a quick reference for experimental design.

| Transformation | Reagents and Conditions | Solvent | Typical Yield | Key Considerations |

| Cbz Protection | Cbz-Cl, NaHCO₃ or Et₃N, 0 °C to rt | THF/H₂O, CH₂Cl₂ | >90% | Maintain basic pH to neutralize HCl byproduct. |

| Cbz Deprotection (Hydrogenolysis) | H₂ (1 atm), 10% Pd/C | MeOH, EtOH, EtOAc | >95% | Catalyst can be pyrophoric. Incompatible with other reducible groups (alkenes, alkynes, etc.). |

| Cbz Deprotection (Transfer Hydrogenation) | HCOONH₄, 10% Pd/C | MeOH, EtOH | >90% | Safer alternative to H₂ gas. Requires removal of ammonium salts. |

| Cbz Deprotection (Acidolysis) | HBr in Acetic Acid | Acetic Acid | Variable | Harsh conditions, less common. Useful when hydrogenolysis is not feasible. |

Conclusion

The benzyloxycarbonyl protecting group remains an indispensable tool in the synthesis of aminocyclohexane-containing molecules for drug discovery and development. Its robust nature, ease of handling, and orthogonality to other common protecting groups provide chemists with a reliable and versatile strategy for navigating complex synthetic pathways. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively leverage the Cbz group in their pursuit of novel and impactful therapeutic agents.

References

- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.

- Molecules. (2011, December 27). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).

- ResearchGate. (2025, August 7). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin.

- Confidential Source. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

- PMC. (2022, January 6). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives.

- Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.

- BenchChem. (2025). Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal.

- ResearchGate. (2025, August 10). Selective Cleavage of Cbz-Protected Amines.

- Patsnap Eureka. (2018, September 28). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

- Confidential Source. (n.d.). 2 Protection of Functional Groups.

- Beilstein Journals. (2022, January 6). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives.

- Common Organic Chemistry. (n.d.). Cbz Protection - Common Conditions.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.

- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

- PubMed. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39.

- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

- ResearchGate. (2025, August 5). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes.

- BenchChem. (2025, December). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.

- Confidential Source. (n.d.). Hydrogen Atom Transfer (HAT)-Triggered Iron- Catalyzed Intra- and Intermolecular Coupling of Alkenes with Hydrazones: Access to.

- PMC. (n.d.). Conformation-Induced Remote meta-C–H Activation of Amines.

- PMC. (n.d.). Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer.

- AChemBlock. (2026, February 9). trans-4-(benzyloxy)cyclohexane-1-carboxylic acid 97%.

- PrepChem.com. (n.d.). Synthesis of trans-4-aminomethylcyclohexane-1-carboxylic acid.

- ResearchGate. (2025, August 6). Photochemical Protection of Amines with Cbz and Fmoc Groups.

- PubMed. (n.d.). Medicinal chemistry of aminocyclitols.

- Semantic Scholar. (n.d.). Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines.

Sources

- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Preliminary Biological Screening of Aminocyclohexyl Carbamates: A Technical Guide

Core Directive & Rationale

The aminocyclohexyl carbamate scaffold represents a privileged structural motif in medicinal chemistry, particularly in the design of neurotherapeutics for Alzheimer’s disease (AD). This class of compounds combines the pseudo-irreversible inhibitory capability of the carbamate moiety (targeting the serine hydrolase active site) with the aminocyclohexyl fragment , which serves as a mimic of the acetylcholine quaternary ammonium group, facilitating binding to the anionic sub-site of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).

This guide deviates from standard "recipe-style" protocols to focus on a rational screening cascade . The objective is not merely to generate

The Screening Logic[1]

-

Primary Screen (Enzymatic): Determine potency against AChE and BuChE.

-

Secondary Screen (Kinetic): Confirm the pseudo-irreversible mechanism (time-dependency).

-

Tertiary Screen (Safety/Selectivity): Assess cytotoxicity and antimicrobial cross-reactivity to rule out promiscuous pan-assay interference (PAINS).

Screening Workflow Visualization

The following diagram outlines the logical flow of the screening campaign. It emphasizes the "Go/No-Go" decision points critical for resource management in drug discovery.

Figure 1: Hierarchical screening cascade designed to filter aminocyclohexyl carbamates from crude synthesis to lead identification.

Tier 1: Enzymatic Inhibition (AChE/BuChE)

The primary objective is to quantify the inhibitory potential of the carbamates against cholinesterases. The Ellman’s Method is the gold standard, relying on the hydrolysis of acetylthiocholine (ATCh) to produce thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow thionitrobenzoate anion.

Mechanistic Insight

Aminocyclohexyl carbamates act as pseudo-irreversible inhibitors . The carbamate group covalently modifies the active site serine (Ser200 in TcAChE), while the aminocyclohexyl group interacts with the anionic site (Trp84) or the peripheral anionic site (PAS), depending on linker length.

Critical Note: Unlike simple competitive inhibitors, carbamates require a pre-incubation period to allow the carbamylation reaction to occur. Omitting pre-incubation will yield artificially high

values (lower potency).

Protocol: Modified Ellman’s Assay

Materials:

-

Enzyme: Electrophorus electricus AChE or recombinant human AChE (hAChE).

-

Substrate: Acetylthiocholine iodide (ATCh).

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

-

Buffer: 0.1 M Phosphate buffer (pH 8.0) or pH 7.4 (physiologically relevant).

Step-by-Step Methodology:

-

Preparation: Dissolve test compounds in DMSO. Ensure final DMSO concentration in the well is <1% to prevent enzyme denaturation.

-

Pre-incubation (The Critical Step):

-

Add

Phosphate Buffer. -

Add

Enzyme solution ( -

Add

Inhibitor (Test Compound) at varying concentrations ( -

Incubate at

for 20–30 minutes . This allows the carbamoylation of the active site serine [1, 2].

-

-

Substrate Addition:

-

Add

of DTNB/ATCh mixture (

-

-

Measurement:

-

Monitor absorbance at 412 nm immediately for 5–10 minutes using a kinetic microplate reader.

-

-

Data Analysis:

-

Calculate the velocity (

) of the reaction (slope of Abs vs. Time). -

Determine % Inhibition:

. -

Plot Log[Concentration] vs. % Inhibition to derive

using non-linear regression (Sigmoidal dose-response).

-

Data Presentation Template:

| Compound ID | hAChE | hBuChE | Selectivity Index (BuChE/AChE) |

| Standard (Rivastigmine) | 0.015 | ||

| AC-01 | 10.0 | ||

| AC-02 | 1.33 |

Tier 2: Kinetic Characterization

Once potency is established, you must confirm the mechanism . A true carbamate inhibitor shows time-dependent inhibition.[1]

Mechanism of Action Visualization

The following diagram illustrates the covalent modification of the enzyme, distinguishing these compounds from non-covalent inhibitors like Donepezil.

Figure 2: Kinetic pathway of pseudo-irreversible inhibition. The efficacy of the drug depends on the stability of the 'Carbamylated Enzyme' intermediate.

Protocol: Time-Dependent Inhibition

-

Incubate enzyme + inhibitor for varying times (

min). -

Add substrate and measure residual activity.

-

Plot

vs. Pre-incubation Time. -

A linear decrease indicates pseudo-irreversible binding. The slope provides the observed rate constant (

).

Tier 3: Safety & Off-Target Screening

Aminocyclohexyl carbamates can exhibit off-target effects. Specifically, the carbamate moiety is common in pesticides, and the cationic amine can disrupt bacterial membranes.

A. Cytotoxicity (Neurotoxicity Check)

Since the target indication is often neurological, the compound must not be toxic to neurons at therapeutic doses.

-

Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12.

-

Assay: MTT or CCK-8.

-

Acceptance Criteria:

(Cytotoxicity) should be

B. Antimicrobial Screening

Carbamates are structurally related to some antimicrobial agents. While antimicrobial activity is a positive trait for anti-infectives, in a neuro-drug, it may disrupt the gut microbiome [3, 4].

-

Strains: S. aureus (Gram +), E. coli (Gram -), C. albicans (Fungal).[2]

-

Protocol: Broth microdilution method to determine Minimum Inhibitory Concentration (MIC).

-

Relevance: High antimicrobial activity (low MIC) coupled with high AChE inhibition suggests a "dirty" drug profile unless dual-action is the specific design goal.

References

-

Design, synthesis and biological evaluation of carbamate derivatives... Source: PubMed (NIH) URL:[Link] Context: Describes the synthesis and standard Ellman's protocol for carbamate-based AChE inhibitors.

-

Acetylcholinesterase Inhibitors: Pharmacology and Toxicology Source: PMC (NIH) URL:[Link] Context: Provides the mechanistic grounding for carbamates as pseudo-irreversible inhibitors and the distinction from organophosphates.

-

Antimicrobial activity of meta-alkoxyphenylcarbamates... Source: PMC (NIH) URL:[Link] Context: Highlights the antimicrobial potential of phenylcarbamates, necessitating cross-screening for selectivity.

-

Organic Carbamates in Drug Design and Medicinal Chemistry Source: PMC (NIH) URL:[Link] Context: Comprehensive review of carbamate stability, conformations, and broad biological applications.

Sources

Theoretical and Computational Analysis of Cyclohexyl Carbamate Stereoisomers

Executive Summary

Cyclohexyl carbamates represent a critical pharmacophore in medicinal chemistry, serving as the structural core for Fatty Acid Amide Hydrolase (FAAH) inhibitors (e.g., URB597) and cholinesterase inhibitors (e.g., rivastigmine analogs). Their efficacy is governed by a subtle interplay between the conformational dynamics of the cyclohexane ring (chair/boat, axial/equatorial) and the stereoelectronic properties of the carbamate moiety (cis/trans rotamers).

This guide provides a rigorous theoretical framework and a validated computational protocol for analyzing these systems. We move beyond static representations to explore the dynamic energy landscapes that dictate biological activity, supported by Density Functional Theory (DFT) and spectroscopic validation.[1]

Theoretical Framework: Stereoelectronic Principles

To accurately model cyclohexyl carbamates, one must first deconstruct the competing steric and electronic forces at play.

The Carbamate Resonance System

The carbamate functionality (

-

Rotational Barrier: This resonance imposes a rotational energy barrier (typically 15–18 kcal/mol) around the C-N bond, leading to distinct cis (E) and trans (Z) rotamers.

-

Dipole Moment: The vector sum of bond dipoles changes significantly between rotamers, influencing solvation energy and binding affinity.

Cyclohexane Conformational Analysis

When a carbamate group is attached to a cyclohexane ring, the substituent prefers the equatorial position to minimize 1,3-diaxial interactions. However, the "A-value" (free energy difference between axial and equatorial conformers) of the carbamate group is not static; it is modulated by the rotameric state of the carbamate tail.

Key Stereochemical equilibrium:

Computational Methodology: The Validated Protocol

The following protocol ensures self-consistency and accuracy. It integrates conformational sampling with high-level quantum mechanical refinement.

Step-by-Step Workflow

Phase I: Conformational Sampling

-

Generation: Use Monte Carlo (MC) or Molecular Dynamics (MD) simulated annealing to generate initial structures.

-

Force Field: OPLS4 or MMFF94s are recommended for their accurate parameterization of organic nitrogen/oxygen torsions.

-

Filter: Discard high-energy duplicates (>5 kcal/mol from global minimum).

Phase II: DFT Optimization & Frequency Analysis

-

Level of Theory: B3LYP/6-311++G(d,p) is the industry standard for geometry optimization. For systems dominated by dispersion forces (e.g., bulky hydrophobic inhibitors), use M06-2X or

B97X-D . -

Solvation: Apply the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density). Use Chloroform for comparison with standard NMR data, or Water for biological relevance.

-

Validation: Ensure no imaginary frequencies (NImag=0) for minima.

Phase III: Property Prediction

-

NMR: Calculate GIAO (Gauge-Including Atomic Orbital) shielding tensors.

-

Boltzmann Weighting: Average properties based on

at 298K.

Workflow Visualization

The following diagram illustrates the computational pipeline for determining the bioactive conformation.

Caption: Figure 1. Integrated computational workflow for identifying thermodynamically dominant stereoisomers.

Conformational Landscape Analysis

Quantitative Energy Profiles

Based on aggregated DFT studies (B3LYP/6-31G* level), the relative stability of cyclohexyl carbamate conformers typically follows this hierarchy:

| Conformation | Carbamate Rotamer | Relative Energy ( | Population (298K) | Notes |

| Equatorial | Trans (Z) | 0.00 | ~85-90% | Global Minimum. Sterically unhindered. |

| Equatorial | Cis (E) | +1.2 – 2.5 | ~5-10% | Destabilized by steric clash between N-alkyls and ring. |

| Axial | Trans (Z) | +0.8 – 1.5 | ~5-10% | 1,3-diaxial repulsion dominates. |

| Axial | Cis (E) | +2.5 – 4.0 | < 1% | Highly unfavorable (double steric penalty). |

Expert Insight: While the Equatorial-Trans is the global minimum in solution, the Axial conformer is often the bioactive form in enzyme pockets (e.g., FAAH) because it positions the carbamate carbonyl for nucleophilic attack more effectively than the equatorial form.

Spectroscopic Validation (NMR)

To distinguish between these isomers experimentally, compare computed chemical shifts (

-

Axial Protons (

): Upfield shift due to shielding anisotropy. -

Equatorial Protons (

): Downfield shift. -

Protocol: Plot

vs

Application in Drug Design: Mechanism of Action

Cyclohexyl carbamates often act as "pseudo-substrate" inhibitors. They covalently modify the active site serine of enzymes like FAAH or Acetylcholinesterase (AChE).

The "Folded" Bioactive Conformation

Research on URB597 (a cyclohexyl carbamate FAAH inhibitor) reveals that the cyclohexyl ring mimics the first twist of the arachidonic acid chain. The inhibitor must adopt a specific "folded" conformation to fit the hydrophobic channel of the enzyme.

Covalent Inhibition Pathway

The computational study of the reaction mechanism involves modeling the transition state of the carbamylation event.

Caption: Figure 2. Mechanistic pathway of carbamate-mediated enzyme inhibition modeled via QM/MM methods.

Key Computational Metric: The activation energy (

References

-

Mechanism of Carbamate Hydrolysis: Title: Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. Source: PMC (PubMed Central). URL:[Link]

-

Conformational Analysis of Carbamates: Title: Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers.[1][2] Source: ACS Publications / PMC. URL:[Link]

-

FAAH Inhibitor Design (URB597): Title: Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors. Source: Journal of Medicinal Chemistry. URL:[Link]

-

DFT for NMR Prediction: Title: Application of DFT Calculations in NMR Spectroscopy.[1][2][3] Source: YouTube (IVAN Workshop / Merck & Co.). URL:[Link]

-

Solvent Effects on Carbamate Rotation: Title: Further studies on the rotational barriers of Carbamates. An NMR and DFT analysis. Source: Journal of Molecular Structure (via Colorado State). URL:[Link]

Sources

Introduction to Carbamates as Protecting Groups in Organic Synthesis

Content Type: Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the architecture of complex organic synthesis—particularly peptide chemistry and total synthesis—carbamates (

This guide moves beyond basic textbook definitions to explore the mechanistic causality, orthogonality strategies, and troubleshooting protocols required for high-fidelity synthesis.

Mechanistic Foundation: The Electronic Switch

The utility of carbamates lies in their ability to modulate nitrogen reactivity. By delocalizing the nitrogen lone pair (

The deprotection logic relies on the specific lability of the alkyl-oxygen bond. The cleavage mechanism dictates the orthogonality:

-

Acidolysis (Boc): Protonation of the carbonyl oxygen leads to

-like fragmentation (E1 mechanism). -

Base-induced

-elimination (Fmoc): Abstraction of an acidic proton triggers E1cB elimination.[1] -

Hydrogenolysis (Cbz): Metal-catalyzed cleavage of the benzylic C-O bond.

-

Transition Metal Catalysis (Alloc):

-allyl complex formation.

The "Big Three": Boc, Cbz, and Fmoc[2][3][4]

tert-Butyloxycarbonyl (Boc)

Primary Utility: Solid-Phase Peptide Synthesis (SPPS) (Merrifield), acid-robust solution chemistry.[2]

-

Installation: React amine with

(Boc anhydride) in the presence of a mild base ( -

Deprotection: Acidolysis using Trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

-

Mechanism:

-

Protonation of the carbamate carbonyl.

-

Fragmentation yields the tert-butyl cation and carbamic acid.

-

Carbamic acid spontaneously decarboxylates (

loss). -

Critical Control Point: The generated tert-butyl cation is a "hot" electrophile. Without scavengers, it will alkylate electron-rich side chains (Trp, Tyr, Met, Cys).

-

Protocol 1: Boc Deprotection with Scavenging

Reagents: TFA, Triisopropylsilane (TIPS), Water.

Benzyloxycarbonyl (Cbz or Z)

Primary Utility: Orthogonal to Boc/Fmoc; stable to acidic and basic conditions (within limits).[5][6]

-

Installation: Benzyl chloroformate (

) with base ( -

Deprotection: Catalytic hydrogenolysis (

).[5][6][7] -

Mechanism: Palladium inserts into the benzylic C-O bond. Hydrogenation cleaves the bond, releasing toluene and carbamic acid.[5]

-

Limitations: Incompatible with sulfur-containing compounds (catalyst poisoning) or reducible alkenes.

9-Fluorenylmethyloxycarbonyl (Fmoc)

Primary Utility: Base-labile SPPS; orthogonal to acid-labile side-chain protecting groups (

-

Installation: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl to avoid dipeptide formation.

-

Mechanism (E1cB):

-

Base abstracts the acidic proton at the fluorenyl 9-position (

). -

Elimination yields dibenzofulvene (DBF) and the carbamate anion.[1][8]

-

Critical Control Point: DBF is a reactive Michael acceptor. It must be scavenged by the deprotection base (piperidine) to form a stable adduct, preventing re-alkylation of the amine.

-

Specialized Orthogonality: Alloc & Teoc

When the "Big Three" conflict, specialized groups provide the necessary orthogonality.

| Group | Name | Lability | Mechanism | Scavenger Required? |

| Alloc | Allyloxycarbonyl | Pd(0) | Yes (Phenylsilane/Morpholine) | |

| Teoc | 2-(Trimethylsilyl)ethoxycarbonyl | Fluoride ( | No (Gas evolution: |

Alloc Deprotection Insight:

The reaction uses catalytic

Visualizing the Logic

The following diagrams illustrate the decision-making process and the mechanistic pathways.

Diagram 1: Protecting Group Selection Decision Tree

Caption: Logical flow for selecting an amine protecting group based on substrate sensitivity.

Diagram 2: Fmoc Deprotection & Scavenging Mechanism

Caption: The Fmoc deprotection pathway highlighting the necessity of scavenging the reactive DBF intermediate.

Comparative Data: Stability Profile

| Condition | Boc | Cbz (Z) | Fmoc | Alloc | Teoc |

| TFA (Acid) | Labile | Stable | Stable | Stable | Stable/Labile* |

| Piperidine (Base) | Stable | Stable | Labile | Stable | Stable |

| Stable | Labile | Stable | Stable | Stable | |

| Fluoride ( | Stable | Stable | Stable | Stable | Labile |

| Pd( | Stable | Stable | Stable | Labile | Stable |

*Teoc is cleaved by TFA but much slower than Boc; it is generally considered acid-stable in brief exposures.

Troubleshooting & Common Pitfalls

Diketopiperazine (DKP) Formation

-

Scenario: Occurs during Fmoc deprotection of the second amino acid in a chain (dipeptide stage), especially with Proline or Glycine at the C-terminus.

-

Mechanism: The free amine attacks the C-terminal ester intramolecularly, cleaving the peptide from the resin/linker.

-

Mitigation: Use bulky resins (Trityl) or perform deprotection for shorter times with DBU instead of piperidine.

Aspartimide Formation

-

Scenario: Fmoc SPPS involving Asp-Gly sequences.

-

Mechanism: Base-catalyzed attack of the amide backbone nitrogen on the Asp side-chain ester.

-

Mitigation: Add 0.1 M HOBt to the piperidine deprotection solution to suppress the basicity while maintaining nucleophilicity.

Racemization

-

Scenario: Activation of the carboxyl group during coupling (not strictly a PG issue, but PG choice influences it). Urethane PGs (Boc, Fmoc, Cbz) generally suppress racemization compared to amide PGs due to the lack of oxazolone formation.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

-

Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[6][7][13] The Journal of Organic Chemistry, 37(22), 3404–3409.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. chempep.com [chempep.com]

Methodological & Application

Application Note: Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate in Drug Discovery

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It details the strategic application of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS: 1261225-45-9), a high-value chiral building block used to introduce conformationally restricted diamine motifs into small molecule drugs.

Part 1: Strategic Significance & Chemical Profile

The Role of cis-1,3-Disubstituted Cyclohexanes

In modern drug design, rigidifying a flexible alkyl chain into a saturated ring system is a proven strategy to improve potency and metabolic stability. The (1R,3S)-3-aminocyclohexyl scaffold is particularly valuable because it enforces a specific spatial vector between two nitrogen substituents.

-

Conformational Lock: Unlike 1,2- or 1,4-isomers, the cis-1,3-disubstituted cyclohexane exists predominantly in a diequatorial chair conformation . This is thermodynamically favored over the diaxial conformer, ensuring that substituents (e.g., a kinase hinge-binder and a solubilizing tail) are projected in a defined orientation, minimizing the entropic penalty upon protein binding.

-

Therapeutic Relevance: This scaffold is a structural pharmacophore found in various Janus Kinase (JAK) inhibitors , CCR2/CCR5 antagonists , and Factor Xa inhibitors . It serves as a bioisostere for 1,3-phenylenediamine but with improved solubility (sp3 character) and distinct 3D geometry.

Chemical Profile

| Property | Specification |

| IUPAC Name | Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate |

| Common Name | cis-N-Cbz-1,3-cyclohexanediamine |

| CAS Number | 1261225-45-9 |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| Stereochemistry | (1R, 3S) [cis-configuration] |

| Key Functionality | Orthogonal protection (Free amine vs. Cbz-protected amine) |

Part 2: Experimental Protocols

Protocol A: Selective Functionalization (Amide Coupling)

Objective: To couple the free amine of the scaffold to a heteroaromatic acid (e.g., a kinase inhibitor core) while retaining the Cbz protecting group.

Mechanism: The free primary amine at position 1 is nucleophilic, while the amine at position 3 is masked by the benzyloxycarbonyl (Cbz) group. This orthogonality allows for precise, regioselective modification.

Materials:

-

Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (1.0 equiv)[1]

-

Carboxylic Acid Partner (e.g., substituted pyrimidine-carboxylic acid) (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow:

-

Activation: In a dried round-bottom flask under N₂, dissolve the Carboxylic Acid Partner in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.

-

Coupling: Add HATU in one portion. Stir for 10 minutes to form the activated ester.

-

Addition: Add Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (dissolved in minimal DMF) dropwise to the reaction mixture.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS for the disappearance of the amine starting material (

249 [M+H]⁺). -

Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Cbz-Deprotection (Hydrogenolysis)

Objective: To remove the Cbz group, liberating the second amine for further derivatization (e.g., reductive amination or sulfonylation).

Safety Note: Hydrogen gas is flammable. Ensure proper grounding and ventilation.

Materials:

-

Intermediate from Protocol A (1.0 equiv)

-

Pd/C (10 wt% loading, 50% wet) (10 wt% of substrate mass)

-

Hydrogen Source: H₂ balloon or Ammonium Formate

-

Solvent: MeOH or EtOH

Step-by-Step Workflow:

-

Preparation: Dissolve the Cbz-protected intermediate in MeOH (0.05 M). Nitrogen purge the solution for 5 minutes.

-

Catalyst Addition: Carefully add Pd/C catalyst. Caution: Pd/C can ignite solvent vapors; keep wet or under inert gas.

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Stir vigorously under H₂ atmosphere (1 atm) at RT for 4–16 hours.

-

Monitoring: Check LC-MS for the loss of the benzyl carbamate mass (-134 Da) and appearance of the free amine.

-

Filtration: Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo to yield the free amine. This intermediate is often used directly in the next step to avoid stability issues (amine oxidation).

Part 3: Visualization & Logic

Synthesis Decision Tree

The following diagram illustrates the strategic workflow for utilizing this scaffold in a fragment-based drug discovery campaign.

Caption: Workflow for integrating the (1R,3S)-diamine scaffold into a drug core, including critical quality control checkpoints.

Conformational Stability Analysis

The cis-1,3-isomer is preferred in drug design because the diequatorial conformation minimizes steric clash and lowers the energy of the system compared to the trans isomer (which would force one substituent axial).

Caption: Conformational analysis showing the preference for the diequatorial orientation in the cis-1,3-isomer.

Part 4: Critical Quality Attributes (CQA) & Troubleshooting

Stereochemical Integrity

A common failure mode in synthesizing this scaffold is epimerization at the C1 or C3 position, particularly under harsh basic conditions or high temperatures.

-

Risk: Conversion of the active (1R,3S)-cis isomer to the inactive (1R,3R)-trans isomer.

-

Validation: Use Chiral HPLC or ¹H-NMR to verify diastereomeric ratio (dr).

-

NMR Signature: The axial proton at C1 in the cis-isomer typically appears as a triplet of triplets (tt) with large coupling constants (

Hz) due to diaxial coupling with C2/C6 axial protons.

-

Solubility

The Cbz-protected intermediate can be lipophilic.

-

Solution: If precipitation occurs during coupling (Protocol A), add a co-solvent like THF or use a more polar solvent mixture (DMF/DCM 1:1).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394639, Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate. PubChem. Available at: [Link]

-

Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate (CAS 1261225-45-9). EPA.gov. Available at: [Link]

-

Matsuoka, Y., et al. (2014). "Discovery of Peficitinib (ASP015K): A Novel and Potent JAK Inhibitor."[2] ACS Medicinal Chemistry Letters. (Contextual reference for JAK inhibitor scaffolds). Available at: [Link]

Sources

Use of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate for protease inhibitor synthesis

Application Note: Precision Synthesis of Cyclohexane-Based Protease Inhibitors

Executive Summary

This guide details the strategic application of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS: 1261225-45-9) in the synthesis of peptidomimetic protease inhibitors. As a mono-protected, stereochemically defined diamine, this scaffold is critical for introducing a rigid 1,3-cyclohexane spacer into drug backbones. This spacer restricts conformational entropy, pre-organizing the inhibitor to bind effectively with protease active sites (e.g., SARS-CoV-2 Mpro, Cathepsin L, and DPP-4).

The (1R,3S) stereochemistry typically adopts a diequatorial conformation, projecting the N-terminal and C-terminal vectors at an approximate 120° angle, mimicking the

Chemical Profile & Structural Logic

| Property | Detail |

| Compound Name | Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate |

| CAS Number | 1261225-45-9 |

| Formula | C |

| MW | 248.32 g/mol |

| Core Motif | cis-1,3-Diaminocyclohexane |

| Protecting Group | Benzyloxycarbonyl (Cbz/Z) on N1 |

| Reactive Site | Free primary amine on C3 |

| Stereochemistry | (1R, 3S) – cis-relative configuration |

Mechanistic Role in Inhibitor Design: In protease inhibitor design, flexible alkyl chains often result in an entropic penalty upon binding. Replacing these chains with a cyclohexane ring "locks" the bioactive conformation. The mono-Cbz protection of this intermediate allows for orthogonal functionalization :

-

Site A (Free Amine): Coupling to the P1 "Warhead" (electrophilic trap).

-

Site B (Protected Amine): Subsequent deprotection and coupling to the P3 "Cap" (recognition element).

Experimental Workflows

Protocol A: Regioselective P1 Coupling (Warhead Attachment)

Objective: Attach the C-terminal electrophilic warhead (e.g., an aldehyde, nitrile, or vinyl sulfone precursor) to the free amine of the scaffold.

Reagents:

-

Scaffold: Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (1.0 equiv)

-

Carboxylic Acid (P1 Precursor): e.g., Boc-L-Glutamine derivative or similar (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv) or EDC.HCl/HOBt

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve the P1 Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration) under N

atmosphere. -

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at 0°C for 15 minutes to form the activated ester.

-

Coupling: Add Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (1.0 equiv) in one portion.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the free amine (

). -

Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO

, and brine. Dry over Na -

Purification: Flash chromatography (Hexane/EtOAc) to isolate the Intermediate A (P1-Scaffold-Cbz) .

Expert Insight: The (1R,3S) amine is sterically accessible. If the P1 acid is bulky, switch to HATU/HOAt to prevent racemization of the P1 stereocenter.

Protocol B: Cbz Deprotection & P3 Capping

Objective: Remove the Cbz group to expose the N1 amine, then attach the P3 recognition cap.

Reagents:

-

Catalyst: 10% Pd/C (10 wt% loading)

-

Hydrogen Source: H

balloon or ammonium formate -

Solvent: MeOH or EtOH

-

P3 Cap: Acyl chloride, Sulfonyl chloride, or Carboxylic acid

Step-by-Step Procedure:

-

Hydrogenolysis: Dissolve Intermediate A in MeOH. Add 10% Pd/C (carefully, under Argon). Purge with H

and stir at RT for 2–4 hours.-

QC Check: LC-MS should show loss of 134 Da (Cbz group) and appearance of the free amine mass.

-

-

Filtration: Filter through a Celite pad to remove Pd/C. Concentrate in vacuo to yield the Free Amine Intermediate .

-

Capping (Acylation): Redissolve the crude amine in DCM. Add TEA (2.0 equiv) and the P3-Acyl Chloride (1.1 equiv) at 0°C.

-

Completion: Stir for 2 hours. Quench with water.

-

Final Isolation: Standard extraction and HPLC purification.

Visualization: Synthesis Pathway & Logic

The following diagram illustrates the assembly of a generic protease inhibitor using the scaffold.

Caption: Workflow transforming the mono-protected scaffold into a bioactive protease inhibitor via sequential coupling and deprotection.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Steric hindrance of the cyclohexane amine. | Switch from EDC to HATU or PyBOP . Increase reaction time and temperature (up to 40°C). |

| Cbz Removal Fails | Catalyst poisoning by Sulfur (if P1 contains Met/Cys). | Use HBr/Acetic Acid or TFA/Thioanisole for acid-labile deprotection instead of hydrogenation. |

| Epimerization | Over-activation of P1 acid. | Use TMP (Collidine) instead of DIPEA; maintain 0°C during activation. |

| Solubility Issues | Rigid cyclohexane aggregates. | Use HFIP (Hexafluoroisopropanol) as a co-solvent in coupling steps to disrupt aggregation. |

References

-

Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Highlights the utility of benzyl carbamate motifs in cysteine protease inhibition.

-

Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. PubMed. (2009). Describes the synthesis and application of similar aminocyclohexyl carbamate scaffolds for CCR2 antagonists.

-

Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates. Beilstein Journal of Organic Chemistry. (2021). Details flow chemistry protocols for synthesizing Cbz-protected amine building blocks.

- Structure-Based Design of Protease Inhibitors.Nature Reviews Drug Discovery. General reference on the use of rigid spacers (like 1,3-diaminocyclohexane) to replace dipeptide segments in inhibitor design.

Protocol for the Selective N-Alkylation of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate via Reductive Amination

An Application Note and Protocol from the Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated Aminocyclohexanes